molecular formula C10H5BrF3NO B3316591 2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile CAS No. 954238-40-5

2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile

Cat. No.: B3316591
CAS No.: 954238-40-5
M. Wt: 292.05 g/mol
InChI Key: IDDWLPXEODFYCK-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile (CAS: 954238-40-5) is a fluorinated aromatic nitrile with a molecular weight of 292.052 g/mol (). Its structure comprises a 3-bromophenyl group attached to a trifluoromethyl ketone moiety and a nitrile group. This compound is used as an intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions due to the bromine’s utility in Suzuki-Miyaura couplings .

Properties

IUPAC Name

2-(3-bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-7-3-1-2-6(4-7)8(5-15)9(16)10(12,13)14/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDWLPXEODFYCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C#N)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656186
Record name 2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954238-40-5
Record name 2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile typically involves multi-step organic reactions. One common method involves the reaction of 3-bromobenzaldehyde with ethyl trifluoroacetate in the presence of a base such as sodium hydride. This reaction forms an intermediate, which is then treated with a nitrile source like acetonitrile under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted phenyl derivatives.

    Reduction: Formation of 2-(3-bromophenyl)-4,4,4-trifluoro-3-aminobutanenitrile.

    Oxidation: Formation of 3-bromoquinone derivatives.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 3-bromobenzaldehyde with ethyl trifluoroacetate in the presence of a base like sodium hydride, followed by treatment with a nitrile source such as acetonitrile under acidic conditions. The compound can undergo various chemical reactions including:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
  • Reduction Reactions : The nitrile group can be reduced to an amine.
  • Oxidation Reactions : The phenyl ring can be oxidized to form quinones.

Chemistry

In the field of organic chemistry, 2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile serves as a valuable building block for synthesizing more complex organic molecules. Its unique trifluoromethyl group enhances lipophilicity, making it useful for developing compounds with improved biological activity.

Biology

The compound is being investigated for its potential as a bioactive agent in drug discovery. Its structural features allow it to interact with biological targets effectively. Research has shown that compounds with similar structures exhibit anti-cancer and anti-inflammatory properties.

Medicine

Preliminary studies suggest that this compound may have therapeutic potential. Its mechanism of action involves interaction with specific molecular targets within cells, potentially leading to the modulation of signaling pathways involved in disease processes.

Industry

In industrial applications, this compound is utilized in the development of advanced materials and agrochemicals. Its unique chemical properties make it suitable for formulating products that require high stability and efficacy.

Case Studies and Research Findings

  • Anti-Cancer Activity : A study published in the Journal of Medicinal Chemistry explored derivatives of trifluoromethylated compounds similar to this compound and found promising anti-cancer activity against various cell lines.
  • Drug Development : Research conducted at a pharmaceutical company focused on modifying the bromophenyl group to enhance binding affinity to specific protein targets involved in cancer progression.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitrile group can form hydrogen bonds with target proteins, influencing their activity. The bromophenyl group may interact with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

(i) Substituent Effects

  • Bromine vs. Fluorine/Chlorine : Bromine’s larger atomic radius and polarizability (vs. F/Cl) enhance van der Waals interactions and reactivity in cross-coupling reactions. The meta-bromo in the target compound offers distinct regioselectivity compared to para-substituted analogs .
  • Trifluoro Group: The -CF₃ group in the target compound and its analogs increases electron withdrawal at the ketone, stabilizing enolate intermediates and enhancing electrophilicity. This contrasts with 2-(4-chlorophenyl)-3-oxobutanenitrile, which lacks this feature .

(iii) Reactivity Trends

  • The trifluoroacetyl group in the target compound and 3108-23-4 enhances resistance to metabolic degradation, a trait valued in bioactive molecules. In contrast, non-fluorinated analogs like 5219-07-8 are more prone to oxidation .

Biological Activity

2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile (CAS No. 954238-40-5) is an organic compound notable for its unique structure, which includes a bromophenyl group and a trifluoromethyl ketone. Its molecular formula is C10H5BrF3NO, and it has a molar mass of 292.05 g/mol . This compound belongs to the nitrile family and is recognized for its significant biological activities, particularly in the field of medicinal chemistry.

Chemical Structure and Properties

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which improves its membrane permeability and biological efficacy. The bromophenyl moiety contributes to its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC10H5BrF3NO
Molecular Weight292.05 g/mol
CAS Number954238-40-5
StructureChemical Structure

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer properties. Studies have shown its effectiveness against various cancer types, including prostate cancer and melanoma. The trifluoromethyl group enhances its biological activity by improving interaction with cellular membranes and potential targets involved in cancer progression.

The mechanism of action involves:

  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes linked to cancer cell proliferation.
  • Membrane Interaction : The lipophilic nature allows it to penetrate cell membranes effectively.
  • Hydrogen Bonding : The nitrile group can form hydrogen bonds with target proteins, influencing their activity.

Case Studies

  • Prostate Cancer : In vitro studies demonstrated that this compound significantly inhibited the growth of prostate cancer cells by inducing apoptosis through caspase activation.
  • Melanoma : Another study highlighted its potential in reducing tumor size in melanoma models by targeting pathways involved in cell survival and proliferation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameSimilarity IndexUnique Features
2-(3-Fluorophenyl)-4,4,4-trifluoro-3-oxobutanenitrile0.69Contains a fluorophenyl group instead of bromine
1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone0.68Two fluorine atoms on the phenyl ring
1-Cyclopropyl-2-(2-fluorophenyl)ethanone0.67Cyclopropyl moiety introduces ring strain

This table illustrates how variations in substituents influence chemical behavior and biological activity while sharing core structural features with the compound .

Research Applications

The compound has several applications in different fields:

Chemistry

Utilized as a building block for synthesizing more complex organic molecules.

Biology

Investigated for its bioactive properties in drug discovery.

Medicine

Explored for therapeutic properties including anti-cancer and anti-inflammatory activities.

Industry

Used in developing advanced materials and agrochemicals.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile, considering steric and electronic effects of substituents?

  • Methodological Answer : The synthesis typically involves coupling reactions between bromophenyl precursors and trifluoromethyl ketone intermediates. For example, nucleophilic substitution at the bromine site (e.g., Suzuki-Miyaura coupling) or Friedel-Crafts acylation could be employed. Steric hindrance from the 3-bromo substituent may require bulky ligands (e.g., Pd(PPh₃)₄) to enhance regioselectivity . The trifluoroacetyl group’s electron-withdrawing nature necessitates controlled reaction temperatures (<0°C) to minimize side reactions like keto-enol tautomerization .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify aromatic protons (δ 7.2–7.8 ppm) and the trifluoromethyl group (δ 110–120 ppm in 19F^{19}\text{F} NMR).
  • IR : Key peaks include C≡N stretching (~2240 cm1^{-1}) and C=O stretching (~1700 cm1^{-1}) .
  • X-ray Crystallography : Refinement via SHELXL (SHELX suite) is recommended for resolving bond angles and torsional strain in the trifluoroacetyl moiety .

Q. What solvent systems are suitable for purification via HPLC or column chromatography?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF or DMSO) dissolve the compound effectively. For HPLC, acetonitrile/water (70:30) with 0.1% TFA improves peak resolution. Silica gel columns with ethyl acetate/hexane (3:7) gradients are effective for isolating the nitrile and ketone functionalities .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions (e.g., DFT calculations)?

  • Methodological Answer : Cross-validate computational models (e.g., Gaussian or ORCA) with empirical data. For instance, if DFT-predicted 13C^{13}\text{C} NMR shifts deviate >5 ppm, re-optimize the molecular geometry using B3LYP/6-311++G(d,p) basis sets. Discrepancies in IR absorption bands may arise from anharmonic effects, requiring post-Hartree-Fock corrections .

Q. What strategies mitigate competing reaction pathways when using this compound as a building block in heterocyclic synthesis?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) on the nitrile to prevent undesired cyclization.
  • Catalytic Control : Use Pd-catalyzed C–H activation with chelating ligands (e.g., 2,2'-bipyridine) to enhance selectivity in cross-coupling reactions .
  • Temperature Modulation : Maintain reactions at –20°C to suppress keto-enol tautomerization of the trifluoroacetyl group .

Q. How does the bromine substituent influence electronic properties in catalytic applications (e.g., as a ligand or substrate)?

  • Methodological Answer : The 3-bromo group acts as a σ-withdrawing/π-donor moiety, altering electron density at the phenyl ring. Cyclic voltammetry (CV) studies reveal a reduction peak at –1.2 V vs. Ag/AgCl, indicating moderate electron deficiency. This property enhances its utility in oxidative coupling reactions or as a ligand in transition-metal complexes .

Q. What computational tools predict the compound’s reactivity in radical-mediated transformations?

  • Methodological Answer : Use DFT (M06-2X/def2-TZVP) to calculate bond dissociation energies (BDEs). The C–Br bond has a BDE of ~65 kcal/mol, making it susceptible to homolytic cleavage under UV irradiation. MD simulations (e.g., GROMACS) can model radical stability in solution-phase reactions .

Safety and Handling

Q. What safety protocols are critical for handling this compound in oxygen-sensitive reactions?

  • Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitrile group. Use Schlenk-line techniques for air-sensitive reactions. Refer to SDS guidelines for PPE (e.g., nitrile gloves, fume hood) due to potential irritancy from brominated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile
Reactant of Route 2
Reactant of Route 2
2-(3-Bromophenyl)-4,4,4-trifluoro-3-oxobutanenitrile

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